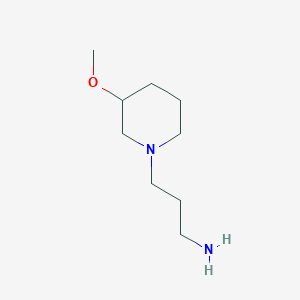

3-(3-Methoxypiperidin-1-yl)propan-1-amine

Description

Historical and Current Perspectives on Amines in Synthetic Transformations

Amines are fundamental to organic chemistry, historically synthesized through methods like the reaction of ammonia (B1221849) with alkyl halides. researchgate.net These early methods, while foundational, often presented challenges in controlling the degree of substitution. researchgate.net Modern synthetic chemistry has evolved to include a vast toolkit for amine synthesis, such as reductive amination, hydroamination, and transition metal-catalyzed reactions, which offer greater efficiency and selectivity. nih.govresearchgate.net

Amines are not merely synthetic targets but also crucial building blocks and intermediates for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. nih.govnih.gov Their basicity and nucleophilicity make them highly reactive and versatile in a multitude of chemical transformations. nih.gov The continuous development of new amine synthesis methodologies remains a significant focus of research, aiming for more sustainable and efficient processes. researchgate.net

The Role of Piperidine (B6355638) Derivatives as Versatile Chemical Scaffolds

The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most important structural motifs in medicinal chemistry. nih.govenamine.net It is considered a "privileged scaffold" because its three-dimensional structure is well-suited for interacting with a wide range of biological targets. nih.gov This versatility is demonstrated by the presence of the piperidine moiety in over seventy FDA-approved drugs, spanning therapeutic classes from antipsychotics and analgesics to antihistamines and anticancer agents. enamine.netacs.orggoogle.com

The significance of the piperidine scaffold lies in its ability to be readily functionalized at various positions, allowing chemists to fine-tune the steric, electronic, and pharmacokinetic properties of a molecule to enhance its biological activity and selectivity. acs.orgnih.gov The development of novel synthetic routes to create highly functionalized and stereochemically complex piperidines is a key objective in modern drug discovery. nih.govnih.gov

Rationale for Investigating Novel Amine-Functionalized Piperidine Architectures

The strategic combination of a piperidine core with an amine-containing side chain, as seen in 3-(3-Methoxypiperidin-1-yl)propan-1-amine, creates a bifunctional molecule with significant potential. The piperidine ring provides a defined three-dimensional architecture, while the primary amine of the propan-1-amine tail offers a reactive site for further chemical modification. The methoxy (B1213986) group on the piperidine ring can also influence the molecule's conformation and properties such as lipophilicity.

Research into such novel architectures is driven by the quest for new chemical entities with unique properties. By exploring different substitution patterns and functional group combinations on the piperidine scaffold, chemists can access new areas of chemical space and develop compounds with tailored biological activities. enamine.net

Scope and Objectives of Research Endeavors Pertaining to this compound

While specific published research on this compound is not extensively documented, the objectives for investigating such a compound can be inferred from broader trends in synthetic and medicinal chemistry. The research would likely focus on addressing known challenges, exploring its unique chemical behavior, and using modern tools to understand its structure.

The synthesis of a molecule like this compound presents several challenges typical of complex amine synthesis. A primary objective would be to develop a stereoselective synthesis, controlling the orientation of the methoxy group at the 3-position of the piperidine ring. Furthermore, the synthesis would need to selectively install the propan-1-amine side chain onto the piperidine nitrogen without side reactions. A potential synthetic route could involve the N-alkylation of 3-methoxypiperidine (B1351509) with a protected aminopropyl halide, followed by deprotection. google.com Achieving high yields and minimizing byproducts in such multi-step syntheses is a significant goal. nih.gov

A key research objective would be to characterize the reactivity of this bifunctional molecule. The primary amine is a nucleophile and can undergo a wide range of reactions, such as acylation, alkylation, and condensation with carbonyl compounds, to create a library of new derivatives. nih.gov Simultaneously, the tertiary amine within the piperidine ring possesses its own distinct reactivity. Research would aim to understand the chemoselectivity of reactions—for instance, whether reactions occur preferentially at the primary amine or if the tertiary amine participates in or influences the outcome. Modern methods for C-H functionalization could also be explored to further modify the piperidine scaffold itself. researchgate.netacs.orgresearchgate.net

Computational chemistry offers powerful tools to investigate the structural and electronic properties of novel molecules. For this compound, molecular modeling would be employed to predict its preferred three-dimensional conformations. Density Functional Theory (DFT) calculations could provide insights into the molecule's electronic structure, charge distribution, and reactivity. These computational studies would be invaluable for understanding how the molecule might interact with biological targets and for guiding the design of future experiments and derivatives.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₂₀N₂O |

| Molecular Weight | 172.27 g/mol |

| Topological Polar Surface Area | 38.3 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 4 |

| LogP (Predicted) | 0.8 |

Note: Data is based on computational predictions. nih.gov

Identifying New Applications as Chemical Building Blocks

The unique structural architecture of this compound, which combines a substituted piperidine ring with a primary amine functional group, makes it a highly attractive building block for organic synthesis. The piperidine moiety is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals, prized for its favorable physicochemical properties and its ability to confer specific conformational constraints on a molecule. The primary amine provides a reactive handle for a wide array of chemical transformations, enabling its incorporation into larger, more complex molecular frameworks.

The strategic placement of a methoxy group at the 3-position of the piperidine ring further enhances the utility of this building block. This substituent can influence the compound's lipophilicity, polarity, and metabolic stability, and may also engage in specific hydrogen bonding interactions within a biological target. The propyl linker between the piperidine ring and the amine group offers a degree of flexibility, which can be crucial for optimizing the binding of a derivative to its target receptor or enzyme.

Table 1: Key Structural Features and Potential Synthetic Applications

| Structural Feature | Potential Synthetic Utility |

| Primary Amine | Acylation, alkylation, arylation, reductive amination, urea (B33335)/thiourea formation, sulfonamide synthesis, amide bond formation. |

| Piperidine Ring | Introduction of a common heterocyclic scaffold found in pharmaceuticals, influencing solubility and conformational properties. |

| 3-Methoxy Group | Modulation of physicochemical properties such as lipophilicity and polarity; potential for hydrogen bonding. |

| Propyl Linker | Provides conformational flexibility, allowing for optimal spatial orientation of interacting moieties. |

Detailed research findings on the direct application of this compound as a building block are still emerging. However, the known reactivity of its constituent functional groups allows for the prediction of its utility in various synthetic strategies. For instance, the primary amine can readily undergo N-acylation with a variety of carboxylic acids, acid chlorides, or anhydrides to form amide derivatives. This is a cornerstone reaction in medicinal chemistry for the synthesis of a vast array of bioactive molecules.

Furthermore, the amine can participate in reductive amination reactions with aldehydes and ketones to yield secondary amines, providing a straightforward route to elongate and diversify the molecular structure. Its reaction with isocyanates or isothiocyanates would lead to the formation of ureas and thioureas, respectively, which are important pharmacophores in many drug candidates.

The versatility of this compound also extends to its potential use in the construction of heterocyclic systems. The primary amine can serve as a nucleophile in cyclization reactions to form a variety of nitrogen-containing heterocycles, further expanding the chemical space accessible from this building block.

While specific, published examples of the use of this compound are not yet widespread in the scientific literature, its structural attributes and the established reactivity of its functional groups strongly suggest its significant potential as a valuable tool in the arsenal (B13267) of synthetic organic chemists. As the demand for novel and diverse chemical entities continues to grow, it is anticipated that the applications of this promising building block will become increasingly prominent in the fields of drug discovery and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

3-(3-methoxypiperidin-1-yl)propan-1-amine |

InChI |

InChI=1S/C9H20N2O/c1-12-9-4-2-6-11(8-9)7-3-5-10/h9H,2-8,10H2,1H3 |

InChI Key |

YVHKSCIGUZWYGD-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCCN(C1)CCCN |

Origin of Product |

United States |

Advanced Methodologies for the Chemical Synthesis of 3 3 Methoxypiperidin 1 Yl Propan 1 Amine

Strategic Retrosynthetic Deconstruction and Precursor Identification

Retrosynthetic analysis is the process of breaking down a target molecule into simpler, commercially available, or easily synthesized starting materials. For 3-(3-Methoxypiperidin-1-yl)propan-1-amine, the most logical disconnections occur at the C-N bonds linking the propyl chain to the piperidine (B6355638) ring. This deconstruction points to two primary fragments: a 3-methoxypiperidine (B1351509) unit and a three-carbon chain bearing a primary amine (or a precursor thereof).

Figure 1: Proposed retrosynthetic disconnection for this compound, identifying 3-methoxypiperidine and a C3-amine synthon as key precursors.

The formation of the new C-N bond between the piperidine nitrogen and the propyl chain is a critical step. Two primary strategies, reductive amination and direct alkylation, are commonly employed for this type of transformation.

Reductive Amination: This powerful method involves the reaction of a secondary amine (3-methoxypiperidine) with a carbonyl compound, such as 3-oxopropanenitrile (B1221605) or a protected version of 3-aminopropanal, to form an intermediate iminium ion. This intermediate is then reduced in situ to the desired tertiary amine. libretexts.org A key advantage of this one-pot procedure is its efficiency and the use of mild reducing agents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which tolerate a wide range of functional groups. organic-chemistry.orgescholarship.org The reaction of 3-methoxypiperidine with acrolein, followed by reaction with an amine and subsequent reduction, represents a viable pathway.

Direct Alkylation: This strategy involves the nucleophilic attack of the piperidine nitrogen on an electrophilic three-carbon chain, such as N-(3-bromopropyl)phthalimide or a similar 3-halopropylamine equivalent. The phthalimide (B116566) group serves as a protected form of the primary amine, which can be deprotected in a subsequent step using hydrazine. This is a classic SN2 reaction. While straightforward, direct alkylation can sometimes be complicated by over-alkylation or other side reactions, though this is less of a concern when alkylating a secondary amine to a tertiary amine. researchgate.net

Table 1: Comparison of Amine Group Installation Strategies

| Feature | Reductive Amination | Direct Alkylation |

|---|---|---|

| Precursors | 3-Methoxypiperidine + Carbonyl Compound (e.g., 3-oxopropanenitrile) | 3-Methoxypiperidine + Alkyl Halide (e.g., N-(3-bromopropyl)phthalimide) |

| Key Intermediate | Iminium ion | - |

| Reagents | Mild reducing agents (e.g., NaBH(OAc)₃) | Base (e.g., K₂CO₃, Et₃N) |

| Advantages | High efficiency, one-pot procedure, broad functional group tolerance. organic-chemistry.org | Simple, well-established SN2 mechanism. |

| Disadvantages | Requires a suitable carbonyl precursor which may be unstable. | Potential for side reactions, may require a separate deprotection step. |

The 3-methoxypiperidine core can be obtained through two general approaches: constructing the ring from an acyclic precursor (cyclization) or modifying an existing piperidine ring.

Functionalization of Pre-formed Rings: This is often the more direct and common approach. researchgate.net Synthesis can commence from a commercially available, pre-formed piperidine such as 3-hydroxypiperidine. The hydroxyl group can be readily converted to the target methoxy (B1213986) ether via a Williamson ether synthesis, typically using a base like sodium hydride (NaH) to deprotonate the alcohol, followed by reaction with a methylating agent such as methyl iodide (MeI) or dimethyl sulfate. This precursor, 3-methoxypiperidine, is then carried forward to the C-N bond-forming step.

Cyclization: De novo synthesis of the piperidine ring involves the cyclization of a linear precursor. nih.gov For instance, an intramolecular reductive amination of a δ-amino aldehyde or ketone can form the piperidine ring. nih.gov While offering flexibility in introducing various substituents, this method is generally more complex and involves more synthetic steps compared to functionalizing a pre-existing ring for a relatively simple target like 3-methoxypiperidine. organic-chemistry.org

The methoxy group is an ether, which is a robust and relatively non-reactive functional group. It is stable under the mild basic conditions of direct alkylation and the weakly acidic or neutral conditions of reductive amination. Its primary role is often as a stable protecting group for a hydroxyl functionality. In the context of this synthesis, the methoxy group would typically be installed early by methylating 3-hydroxypiperidine. Once in place, it is not expected to interfere with subsequent C-N bond-forming reactions and does not require special management or protection.

Development and Optimization of Convergent and Linear Synthetic Routes

Linear Synthesis: In a linear route, reagents are added sequentially to build the molecule step-by-step. For this target, a linear approach might involve starting with 3-hydroxypiperidine, methylating it to 3-methoxypiperidine, and then performing a reductive amination or alkylation to add the propan-1-amine side chain.

The key fragment assembly is the C-N bond formation discussed in section 2.1.1. Both reductive amination and nucleophilic substitution are effective "coupling" reactions for this purpose. The choice depends on precursor availability, cost, and scalability. For instance, the reductive amination couples an amine fragment with a carbonyl fragment, while direct alkylation couples an amine fragment with an alkyl halide fragment.

Modern organic synthesis has seen the development of powerful catalytic methods for C-N bond formation. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org While the classic Buchwald-Hartwig reaction couples amines with aryl or vinyl halides, its principles have been extended. libretexts.orgyoutube.com

For the synthesis of this compound, a direct application is not immediately obvious as it involves forming an alkyl-amine bond. However, related transition-metal-catalyzed C-N bond-forming reactions could be envisaged. acs.org For example, a catalytic system could potentially couple 3-methoxypiperidine with a precursor like 3-halopropanenitrile, followed by reduction of the nitrile. These catalytic methods can offer advantages in terms of mild reaction conditions and functional group tolerance but are often more complex and costly than traditional methods like reductive amination for this specific aliphatic target. rug.nl

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| This compound | C₉H₂₀N₂O | Target Molecule |

| 3-Methoxypiperidine | C₆H₁₃NO | Key Precursor / Fragment |

| 3-Hydroxypiperidine | C₅H₁₁NO | Precursor to 3-Methoxypiperidine |

| 3-Oxopropanenitrile | C₃H₃NO | Carbonyl Precursor (Reductive Amination) |

| N-(3-Bromopropyl)phthalimide | C₁₁H₁₀BrNO₂ | Alkylating Agent (Direct Alkylation) |

| Sodium triacetoxyborohydride | C₆H₁₀BNaO₆ | Reducing Agent |

| Sodium cyanoborohydride | CH₃BNNa | Reducing Agent |

| Methyl iodide | CH₃I | Methylating Agent |

Stereoselective Synthetic Pathways for Diastereomeric Control

The presence of a chiral center at the 3-position of the piperidine ring necessitates stereoselective synthetic methods to control the diastereomeric outcome of the final product. The development of pathways that yield high enantiomeric or diastereomeric excess is crucial for producing specific, biologically active isomers.

Control over the stereochemistry at the C3 position of the piperidine ring can be achieved through several asymmetric strategies, primarily involving the use of chiral auxiliaries or catalytic asymmetric induction.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of a 3-substituted piperidine, a carbohydrate-based auxiliary, such as one derived from D-arabinopyranosylamine, could be employed. researchgate.netcdnsciencepub.com In a hypothetical pathway, an achiral precursor could be reacted with the chiral auxiliary to form a diastereomeric intermediate. Subsequent cyclization and functionalization steps would be directed by the stereocenter of the auxiliary. After the desired stereochemistry in the piperidine ring is established, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org Evans oxazolidinones are another class of auxiliaries widely used to direct stereoselective alkylation reactions, which could be adapted for the synthesis of the chiral piperidine precursor.

Catalytic Asymmetric Induction: This approach utilizes a chiral catalyst to create the desired stereocenter. Rhodium-catalyzed asymmetric hydrogenation of a suitably functionalized pyridine (B92270) or dihydropyridine (B1217469) precursor is a powerful method for accessing enantioenriched 3-substituted piperidines. nih.govacs.orgacs.org For instance, a pyridine derivative could be partially reduced and then subjected to a Rh-catalyzed asymmetric carbometalation, which proceeds with high enantioselectivity. acs.org A final reduction step would yield the desired chiral 3-methoxypiperidine core. The choice of chiral ligand, such as (S)-SEGPHOS, is critical for achieving high enantiomeric excess. organic-chemistry.org

Table 1: Comparison of Hypothetical Asymmetric Strategies for 3-Methoxypiperidine Synthesis

| Strategy | Key Reagent/Catalyst | Typical Diastereomeric/Enantiomeric Excess | Advantages | Disadvantages |

| Chiral Auxiliary | Evans Oxazolidinone | >95% de | Reliable, well-established, predictable stereochemistry. | Requires additional steps for attachment and removal of the auxiliary, stoichiometric use of the chiral source. |

| Chiral Auxiliary | Carbohydrate-based (e.g., Arabinopyranosylamine) | >90% de | Utilizes renewable chiral pool, can be recovered. | May require specific protecting group strategies. |

| Asymmetric Catalysis | [Rh((S)-SEGPHOS)] complex | >98% ee | High atom economy, low loading of chiral material. | Catalyst can be expensive, requires careful optimization of reaction conditions. |

Determining the success of a stereoselective synthesis hinges on the accurate measurement of the enantiomeric excess (ee) or diastereomeric excess (de) of the product. Several analytical techniques are available for the quantification of chiral amines. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method, utilizing a stationary phase that contains a chiral selector. The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral derivatizing agent (CDA), the enantiomeric mixture is converted into a mixture of diastereomers. rsc.org These diastereomers have distinct NMR spectra (e.g., in ³¹P NMR or ¹H NMR), and the ratio of the enantiomers can be determined by integrating the corresponding signals. rsc.org Alternatively, chiral solvating agents can be used to induce chemical shift differences between enantiomers without covalent modification.

Fluorescence Spectroscopy and Circular Dichroism (CD): Advanced high-throughput methods have been developed that use fluorescence-based assays or circular dichroism. nih.govnih.gov For instance, a chiral amine can be incorporated into a metal complex that exhibits a CD signal, with the intensity of the signal being proportional to the enantiomeric excess. nih.govresearchgate.net These methods are highly sensitive and can be used for rapid screening of reaction conditions. researchgate.net

Table 2: Hypothetical Enantiomeric Excess Analysis Data

| Analytical Method | Sample | Peak Area (Enantiomer 1) | Peak Area (Enantiomer 2) | Calculated Enantiomeric Excess (ee) |

| Chiral HPLC | Product from Rh-Catalysis | 99.2 | 0.8 | 98.4% |

| ³¹P NMR with CDA | Product from Auxiliary Route | 97.5 (Integral) | 2.5 (Integral) | 95.0% |

| Circular Dichroism Assay | Crude Reaction Mixture | N/A | N/A | 98.1% |

Investigation of Reaction Kinetics and Mechanistic Pathways in Synthesis

A thorough understanding of the reaction mechanism and kinetics is essential for optimizing reaction conditions, improving yields, and ensuring process safety and scalability. A plausible synthetic route to this compound involves the reductive amination between 3-methoxypiperidine and a suitable three-carbon carbonyl compound, such as 3-(benzyloxyamino)propanal, followed by deprotection.

Iminium Ion Formation: The amine (3-methoxypiperidine) attacks the carbonyl group, followed by dehydration to form a C=N⁺ bond.

Reduction: A reducing agent (e.g., sodium triacetoxyborohydride) delivers a hydride to the iminium carbon, forming the final C-N bond.

The rate-determining step can be either the formation of the iminium ion or the reduction step, and it often depends on the pH of the reaction medium. savemyexams.com Kinetic studies, involving systematic variation of the concentrations of the amine, carbonyl compound, and reducing agent while monitoring the rate of product formation, can elucidate the rate law. For example, if the reaction rate is found to be independent of the reducing agent's concentration, it would suggest that iminium ion formation is the slow, rate-determining step. wikipedia.org

The identification of transient species, or reaction intermediates, provides direct evidence for a proposed reaction mechanism. In the synthesis of this compound via reductive amination, the key intermediate is the iminium ion.

Spectroscopic techniques can be employed for the direct observation of such intermediates. For instance, in situ monitoring using Infrared (IR) or NMR spectroscopy may allow for the detection of the characteristic C=N⁺ stretch of the iminium ion. Alternatively, the reaction can be quenched under specific conditions, or trapping experiments can be performed. In a trapping experiment, a reactive nucleophile could be added to intercept the electrophilic iminium ion, and the structure of the resulting trapped product would provide strong evidence for the intermediate's existence. Mechanistic studies on related piperidine syntheses have successfully characterized intermediates to confirm proposed pathways. acs.orgmdpi.comnih.gov

Green Chemistry Principles in Synthesis Scale-Up Considerations

Applying green chemistry principles to the synthesis of pharmaceutical intermediates is crucial for minimizing environmental impact and developing sustainable manufacturing processes. reachemchemicals.comacs.org Scaling up the synthesis of this compound requires careful consideration of factors such as solvent choice, atom economy, and process efficiency. numberanalytics.comrsc.org

Solvent Selection: Traditional organic synthesis often relies on volatile and hazardous solvents. Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical fluids. acs.org For the reductive amination step, replacing chlorinated solvents like dichloroethane with greener options like 2-methyltetrahydrofuran (B130290) (2-MeTHF) would significantly improve the environmental profile of the process.

Atom Economy and Waste Reduction: The principle of atom economy, which measures how many atoms from the reactants are incorporated into the final product, is a key metric. acs.org Catalytic processes, including both asymmetric catalysis and the use of heterogeneous catalysts for reductions, are preferred as they minimize waste compared to stoichiometric reagents. worldpharmatoday.com Biocatalysis, using enzymes to perform specific transformations, offers a highly selective and environmentally benign alternative. mdpi.comgctlc.org

Process Intensification: Shifting from traditional batch processing to continuous flow chemistry can offer significant advantages in safety, efficiency, and scalability. worldpharmatoday.com Flow reactors allow for better control over reaction parameters, reduce reaction times, and minimize the volume of hazardous materials handled at any given moment, which is particularly important for managing potentially exothermic reactions during scale-up. numberanalytics.com

Table 3: Comparison of Traditional vs. Green Synthesis Approaches

| Parameter | Traditional Approach | Green Chemistry Approach |

| Solvent | Dichloroethane, Tetrahydrofuran | Water, Ethanol, 2-MeTHF |

| Reducing Agent | Stoichiometric (e.g., NaBH₄) | Catalytic Hydrogenation (H₂, Pd/C), Transfer Hydrogenation |

| Stereocontrol | Chiral Auxiliary (stoichiometric) | Asymmetric Catalysis (e.g., Rh-complex), Biocatalysis |

| Process Type | Batch Processing | Continuous Flow Synthesis |

| Key Metric (Goal) | High Yield | High Atom Economy, Low Process Mass Intensity (PMI) |

Solvent Selection and Alternative Media (e.g., aqueous, supercritical fluids)

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional reliance on volatile organic compounds (VOCs) is being challenged by the adoption of greener alternatives. For the synthesis of piperidine derivatives, research has explored the use of more benign media, such as water or deep eutectic solvents. nih.gov

Aqueous Media: The synthesis of piperidine-based N-heterocycles in aqueous media represents a significant advancement. nih.gov For a key synthetic step, such as the N-alkylation of 3-methoxypiperidine with a suitable 3-carbon electrophile (e.g., 3-chloropropan-1-amine, with a protected amine), using water as a solvent could offer substantial environmental and safety benefits over conventional organic solvents. Performing such reactions in water can be facilitated by catalysts that are effective in aqueous environments, potentially simplifying workup procedures and reducing organic waste streams. nih.gov

Alternative Solvents: The use of greener solvent options is a cornerstone of modern process development. nih.gov For instance, in reactions like the hydrogenation of a pyridine precursor to form the piperidine ring, water has been successfully employed as a solvent with certain heterogeneous cobalt catalysts. nih.gov This avoids the need for more hazardous solvents and additives. nih.gov

The selection of an optimal solvent or medium depends on multiple factors including reactant solubility, reaction kinetics, and downstream processing requirements. A comparative analysis of potential solvent systems is often necessary.

Table 1: Comparison of Solvent Media for Piperidine Synthesis

| Solvent Medium | Advantages | Challenges |

|---|---|---|

| Conventional Organic Solvents (e.g., THF, DCM) | High solubility for many organic reactants; well-established reaction conditions. | Environmental concerns (VOCs), potential toxicity, flammability, often require anhydrous conditions. |

| Aqueous Media | Environmentally benign, non-flammable, low cost. | Poor solubility of non-polar reactants, potential for competing hydrolysis reactions, requires water-tolerant catalysts. nih.gov |

| Deep Eutectic Solvents (DES) | Low volatility, non-flammable, often biodegradable, tunable properties. | Higher viscosity, potential challenges in product isolation, requires further research for broad applicability. nih.gov |

| Supercritical Fluids (e.g., scCO₂) | Non-toxic, easily removable, tunable solvent properties with pressure/temperature. | Requires specialized high-pressure equipment, limited solvating power for polar molecules without co-solvents. researchgate.net |

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Syntheses with low atom economy generate significant waste, often as stoichiometric byproducts. primescholars.com

Atom-Economic Reactions: Classical methods for amine synthesis, such as the Gabriel synthesis or reductive amination using stoichiometric reducing agents, often suffer from poor atom economy. primescholars.comrsc.org In contrast, modern catalytic methods are designed to maximize the incorporation of reactant atoms into the final product. A prime example is the N-alkylation of amines with alcohols via "borrowing hydrogen" or "hydrogen auto-transfer" catalysis. rsc.org This process, typically catalyzed by transition metals, involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an imine, and subsequent reduction of the imine. The only byproduct is water, making it a highly atom-economical transformation. rsc.org Applying this to the target molecule could involve reacting 3-methoxypiperidine with 3-aminopropan-1-ol (with appropriate protection on the primary amine).

Waste Minimization: Beyond atom economy, broader strategies are employed to reduce waste, often quantified by the E-factor (environmental factor), which is the mass ratio of waste to product. rsc.org Key strategies include:

Catalyst Recycling: Utilizing heterogeneous catalysts or developing methods to recover and reuse homogeneous catalysts can drastically reduce waste and cost. rsc.org

One-Pot Synthesis: Combining multiple reaction steps into a single operation (a "one-pot" process) avoids the need for intermediate isolation and purification, which reduces solvent usage and waste generation. rsc.org

Process Optimization: Ensuring high reaction yields and selectivity minimizes the formation of byproducts that contribute to the waste stream.

For instance, a one-pot amide synthesis protocol has been developed that involves recycling the entire reaction mixture, leading to a significant reduction in the E-factor. rsc.org Similar principles can be applied to amine synthesis to create more sustainable processes.

Continuous Flow Chemistry Approaches for Enhanced Productivity

Continuous flow chemistry, where reagents are continuously pumped through a reactor, is emerging as a powerful alternative to traditional batch processing, particularly in the pharmaceutical industry. researchgate.netnih.gov This technology offers several advantages, including improved safety, better heat and mass transfer, enhanced process control, and increased productivity. nih.govrsc.org

Flow Synthesis of this compound: A hypothetical continuous flow synthesis could involve pumping a solution of 3-methoxypiperidine and a suitable protected aminopropylating agent through a heated tube or a packed-bed reactor containing a solid-supported catalyst or reagent. For example, a reductive amination pathway could be designed where a precursor is hydrogenated in a continuous flow system using a packed-bed microreactor (µPBR) with a Pt/C catalyst. mdpi.com

Key parameters in a flow process, such as temperature, pressure, residence time (controlled by flow rate), and stoichiometry, can be precisely controlled and optimized to maximize yield and minimize byproduct formation. researchgate.netmdpi.com Computational Fluid Dynamics (CFD) can be used as a tool to model and predict reaction performance, reducing the amount of experimentation needed for optimization. researchgate.net The enhanced safety of flow reactors is particularly beneficial when dealing with highly exothermic reactions or hazardous intermediates, as the small reactor volume limits the amount of material present at any given time. rsc.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scale-up | Challenging; requires re-optimization of parameters. | Straightforward; achieved by running the process for a longer time ("scaling out"). nih.gov |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small internal volume and superior heat transfer. rsc.org |

| Process Control | Less precise control over temperature, mixing, and reaction time. | Precise control over all reaction parameters (temperature, pressure, residence time). mdpi.com |

| Productivity | Limited by vessel size and downtime between batches. | High throughput and potential for 24/7 automated operation. |

| Reproducibility | Can vary between batches. | High consistency and product quality. |

Protecting Group Strategies for Selective Functionalization

In the synthesis of complex molecules with multiple reactive sites, such as this compound, protecting groups are essential tools. cem.comjocpr.com They temporarily mask a reactive functional group to prevent it from participating in a reaction, allowing for selective transformations at other positions in the molecule. jocpr.com

Amine Protection and Deprotection Techniques

The synthesis of the target compound likely involves a step where the piperidine nitrogen is alkylated. To prevent the primary amine of the propanamine side chain from undergoing undesired reactions (e.g., self-condensation or competing N-alkylation), it must be protected. Carbamates are the most common and effective protecting groups for amines. nih.govmasterorganicchemistry.com

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability to a range of reaction conditions and its ease of removal. fishersci.co.uk It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. fishersci.co.uk Deprotection is achieved under acidic conditions, commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleaves the carbamate (B1207046) to release the free amine, carbon dioxide, and tert-butanol (B103910) (or isobutylene). masterorganicchemistry.comfishersci.co.uk

Carbobenzyloxy (Cbz or Z): The Cbz group is introduced using benzyl (B1604629) chloroformate (CbzCl). It is stable to acidic conditions but is readily removed by catalytic hydrogenolysis (e.g., H₂ over Pd/C). masterorganicchemistry.com This cleavage method is advantageous as it is mild and orthogonal to acid-labile groups like Boc.

9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is particularly important in peptide synthesis but finds use elsewhere. nih.gov It is introduced using reagents like Fmoc-Cl or Fmoc-OSu. A key feature is its lability to basic conditions, typically using a solution of piperidine in DMF, which allows for very mild deprotection. nih.govrsc.org

Microwave irradiation has been shown to dramatically reduce reaction times for both the protection of primary amines (e.g., as 2,5-dimethylpyrroles) and their subsequent deprotection. nih.gov

Table 3: Common Amine Protecting Groups

| Protecting Group | Structure | Introduction Reagent | Cleavage Conditions | Stability |

|---|---|---|---|---|

| Boc (tert-Butoxycarbonyl) | R-NH-CO-O-tBu | Boc₂O | Strong Acid (TFA, HCl) masterorganicchemistry.comfishersci.co.uk | Base, Hydrogenolysis |

| Cbz (Carbobenzyloxy) | R-NH-CO-O-CH₂Ph | CbzCl | H₂/Pd-C (Hydrogenolysis) masterorganicchemistry.com | Acid, Mild Base |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | R-NH-CO-O-CH₂-F | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) rsc.org | Acid, Hydrogenolysis |

Orthogonal Protection Schemes for Multi-Step Syntheses

An orthogonal protection scheme is one in which multiple, distinct classes of protecting groups are used in a single molecule, where each class can be removed by a specific method without affecting the others. nih.gov This strategy is crucial for complex, multi-step syntheses requiring sequential, regioselective manipulation of different functional groups. nih.gov

While the target molecule itself is relatively simple, its synthesis could originate from more complex precursors where orthogonal strategies are vital. For example, if the 3-methoxypiperidine starting material were synthesized from a precursor containing both a primary amine and a hydroxyl group that needed to be manipulated independently, an orthogonal scheme would be necessary.

A classic example of an orthogonal pair is the use of an acid-labile Boc group and a base-labile Fmoc group. biosynth.com In a molecule containing two different amine functionalities, one could be protected as a Boc-amine and the other as an Fmoc-amine. The Fmoc group could be selectively removed with piperidine to unmask the first amine for further reaction, leaving the Boc group intact. biosynth.com Subsequently, the Boc group could be removed with TFA without affecting other parts of the molecule. biosynth.com

Table 4: Examples of Orthogonal Protecting Group Pairs

| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 | Cleavage Condition 2 |

|---|---|---|---|

| Fmoc (Amine) | Base (Piperidine) rsc.org | tBu (tert-Butyl ester/ether) | Acid (TFA) |

| Boc (Amine) | Acid (TFA) masterorganicchemistry.com | Alloc (Allyloxycarbonyl) | Pd(0) catalyst |

| Cbz (Amine) | Hydrogenolysis (H₂/Pd-C) masterorganicchemistry.com | Boc (Amine) | Acid (TFA) masterorganicchemistry.com |

| ivDde (Amine) | Hydrazine | Fmoc (Amine) | Base (Piperidine) |

The selection of a protecting group strategy must be carefully planned, considering the stability of each group to all subsequent reaction and purification steps until its intended removal. jocpr.comnih.gov

Exploration of Chemical Reactivity and Derivatization Patterns of 3 3 Methoxypiperidin 1 Yl Propan 1 Amine

Functional Group Transformations at the Primary Amine Moiety

The terminal primary amine (-NH2) of the propyl chain is a versatile nucleophilic center, susceptible to a wide array of chemical reactions. These transformations allow for the introduction of various functional groups, leading to the formation of amides, sulfonamides, carbamates, ureas, and N-alkylated derivatives.

N-Acylation and N-Sulfonylation Reactions for Amide/Sulfonamide Formation

The primary amine of 3-(3-Methoxypiperidin-1-yl)propan-1-amine is expected to react readily with activated carboxylic acid and sulfonic acid derivatives to form stable amide and sulfonamide linkages, respectively.

N-Acylation: This reaction typically involves treating the amine with an acylating agent such as an acyl chloride or anhydride (B1165640) in the presence of a base. britannica.com The base, often a non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA), serves to neutralize the hydrochloric acid byproduct formed during the reaction. semanticscholar.org The resulting N-acylated products are amides.

N-Sulfonylation: Similarly, sulfonamides can be synthesized by reacting the primary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a suitable base. nih.govresearchgate.net Various catalysts, including metal oxides, can facilitate this transformation under mild conditions. researchgate.net This reaction is a robust method for installing a sulfonyl group onto the primary nitrogen. organic-chemistry.org

| Reaction Type | Reagent(s) | Expected Product Type |

| N-Acylation | Acyl chloride (e.g., R-COCl), Base (e.g., DIPEA) | N-Substituted Amide |

| N-Sulfonylation | Sulfonyl chloride (e.g., R-SO2Cl), Base | N-Substituted Sulfonamide |

N-Alkylation Reactions and Quaternization Chemistry

The hydrogen atoms on the primary amine can be substituted with alkyl groups through N-alkylation reactions. While direct alkylation with alkyl halides can lead to multiple alkylations, reductive amination offers a more controlled approach. wikipedia.org

N-Alkylation: Reductive amination involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.org Common reducing agents for this process include sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation. wikipedia.orglibretexts.org

Quaternization: If the primary amine is exhaustively alkylated to form a tertiary amine, it can then undergo quaternization. This subsequent reaction with an alkyl halide would result in the formation of a quaternary ammonium (B1175870) salt at the terminus of the propyl chain.

| Reaction Type | Reagent(s) | Expected Product Type |

| Reductive Amination (N-Alkylation) | Aldehyde or Ketone, Reducing Agent (e.g., NaBH3CN) | Secondary or Tertiary Amine |

| Quaternization (of resulting tertiary amine) | Alkyl Halide (e.g., CH3I) | Quaternary Ammonium Salt |

Carbamic Acid and Urea (B33335) Derivative Synthesis

The primary amine functionality is a precursor for the synthesis of carbamic acid and urea derivatives.

Carbamic Acid Formation: Primary amines can react reversibly with carbon dioxide (CO2) to form carbamic acids. nih.gov While carbamic acids themselves are often unstable, they can serve as intermediates in further transformations. wikipedia.org

Urea Synthesis: Urea derivatives can be synthesized through several routes. A common laboratory and industrial method involves the reaction of the primary amine with an isocyanate (R-N=C=O), which yields an N,N'-disubstituted urea. wikipedia.org Alternative methods include reacting the amine with phosgene (B1210022) or its equivalents. britannica.comwikipedia.org It is also possible to synthesize ureas by reacting primary aliphatic amines directly with carbon dioxide under specific temperature and pressure conditions, often forming an alkyl ammonium alkyl carbamate (B1207046) intermediate. rsc.orgpsu.edu

| Reaction Type | Reagent(s) | Expected Product Type |

| Carbamic Acid Formation | Carbon Dioxide (CO2) | Carbamic Acid (often transient) |

| Urea Synthesis | Isocyanate (R-N=C=O) | N,N'-Disubstituted Urea |

| Urea Synthesis | Carbon Dioxide (CO2), Heat, Pressure | Symmetrical or Unsymmetrical Urea |

Oxidation and Reduction Chemistry of the Amine

Oxidation: Primary amines can be oxidized to a variety of compounds depending on the oxidizing agent and reaction conditions. britannica.com Mild oxidation can convert primary amines of the type RCH2NH2 into nitriles (R-C≡N). britannica.com Other oxidizing agents, such as hydrogen peroxide or peroxy acids, can lead to the formation of nitroso (R-NO) or nitro (R-NO2) compounds. britannica.comyoutube.com The specific outcome is highly dependent on the chosen reagent. acs.orgnih.gov

Reduction: The primary amine functional group is in a reduced state and is generally not susceptible to further chemical reduction. Its synthesis, however, often involves the reduction of more oxidized nitrogen-containing functional groups like nitro compounds, nitriles, or amides. libretexts.orgaakash.ac.inyoutube.com

Reactions Involving the Piperidine (B6355638) Ring System

The piperidine ring contains a tertiary nitrogen atom, which exhibits its own characteristic reactivity, distinct from the primary amine at the other end of the molecule.

N-Substitution Reactions of the Piperidine Nitrogen

The lone pair of electrons on the tertiary nitrogen of the piperidine ring makes it nucleophilic and basic. The most prominent reaction at this site is N-alkylation to form a quaternary ammonium salt, a process known as quaternization.

Quaternization: This reaction occurs when the tertiary amine is treated with an alkylating agent, typically an alkyl halide such as methyl iodide or ethyl bromide. researchgate.net The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. researchgate.net The product is a positively charged quaternary ammonium salt with the halide as the counter-ion. researchgate.net The efficiency of the reaction can be influenced by the nature of the alkyl halide and the solvent used. researchgate.netmdpi.com

| Reaction Type | Reagent(s) | Expected Product Type |

| N-Alkylation (Quaternization) | Alkyl Halide (e.g., CH3I, EtBr) | Quaternary Ammonium Salt |

Electrophilic and Nucleophilic Aromatic Substitution on Derived Piperidine Rings

The saturated nature of the piperidine ring in this compound precludes direct aromatic substitution reactions. However, the ring can be chemically modified to generate an aromatic pyridine (B92270) ring, which can then undergo such substitutions. This derivatization typically involves dehydrogenation, a process that transforms the saturated heterocycle into its aromatic counterpart.

Ring Contraction and Ring Expansion Studies

The structural modification of the piperidine core through ring contraction and expansion represents a powerful strategy for generating skeletal diversity. These transformations allow for the conversion of the six-membered piperidine ring into smaller five-membered rings (pyrrolidines, cyclopentanes) or larger seven- or eight-membered rings (azepanes, azocanes). rsc.orgchemrxiv.orgresearchgate.net

Ring Contraction: Several methodologies have been developed for the contraction of piperidine rings. nih.gov A notable example is the visible light-mediated ring contraction of α-acylated piperidines, which proceeds via a Norrish type II mechanism to furnish cis-1,2-disubstituted cyclopentane (B165970) scaffolds. nih.gov Another approach involves oxidative C(sp³)–N bond cleavage, followed by intramolecular bond reformation to yield N-benzoyl pyrrolidine (B122466) structures. nih.gov The application of these methods to a derivative of this compound would first require N-acylation to install the necessary photoreactive group.

Ring Expansion: Ring expansion of piperidines provides access to valuable medium-sized nitrogen heterocycles. rsc.org Palladium-catalyzed allylic amine rearrangements have been effectively used for the two-carbon ring expansion of 2-vinyl piperidines to their corresponding azocane (B75157) counterparts under mild conditions. chemrxiv.org Another established strategy involves the reaction of N-substituted piperidines with diazo compounds. The specific application of these methods would necessitate prior modification of the target molecule to introduce the required reactive handles, such as a 2-vinyl group.

| Transformation | Methodology | Potential Product Scaffold | Reference |

| Ring Contraction | Photomediated Norrish Type II of N-aroyl derivative | Cyclopentane | nih.gov |

| Ring Contraction | Oxidative C-N Cleavage/Reformation | Pyrrolidine | nih.gov |

| Ring Expansion | Diastereoselective expansion with ethyl diazoacetate | Azepane | rsc.org |

| Ring Expansion | Palladium-catalyzed rearrangement of 2-vinyl derivative | Azocane | chemrxiv.org |

Chemistry of the Methoxy (B1213986) Group

The methoxy group at the C3 position of the piperidine ring is a key functional handle. Its primary reactivity involves the cleavage of the ether bond to generate a hydroxyl group, a versatile functional group for further derivatization.

Ether Cleavage Strategies for Hydroxyl Group Generation

The cleavage of the methyl ether in this compound to unmask the corresponding 3-hydroxy-piperidine derivative is a fundamental transformation. This reaction is typically achieved under strong acidic conditions. wikipedia.orglibretexts.orgopenstax.org The choice of reagent can be critical, with boron tribromide (BBr₃) being particularly effective for cleaving aryl methyl ethers and also applicable to alkyl ethers. organic-chemistry.org Alternatively, strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly employed. libretexts.orgopenstax.org The reaction with HBr or HI proceeds via protonation of the ether oxygen, followed by a nucleophilic attack by the halide ion. For a methyl ether, this occurs through an Sₙ2 mechanism, where the halide attacks the less sterically hindered methyl group to yield the alcohol and methyl halide. openstax.org

| Reagent | Typical Conditions | Mechanism | Notes |

| Boron Tribromide (BBr₃) | Anhydrous CH₂Cl₂ at low temperature | Lewis acid-mediated | Highly effective, but requires stoichiometric amounts and careful handling. |

| Hydrobromic Acid (HBr) | Aqueous solution, reflux | Sₙ2 | A classic and robust method. Excess acid may lead to side reactions. |

| Hydroiodic Acid (HI) | Aqueous solution, reflux | Sₙ2 | Generally more reactive than HBr for ether cleavage. libretexts.org |

Functionalization of the Methoxy Carbon (alpha to oxygen)

Direct functionalization of the methyl carbon of the methoxy group represents a significant synthetic challenge due to the high C-H bond strength and lack of inherent reactivity. Unlike benzylic or allylic ethers, the simple methyl group lacks activating features. Advanced synthetic methods, such as radical-based reactions or transition-metal-catalyzed C-H activation, would likely be required to achieve such a transformation. However, these methods are not commonly applied to simple methyl ethers in complex molecules due to potential challenges with selectivity over other more reactive C-H bonds within the molecule, such as those alpha to the nitrogen atoms. researchgate.net Consequently, this pathway is less explored compared to ether cleavage.

Chemo-, Regio-, and Stereoselective Transformations

The presence of multiple reactive sites in this compound—specifically the primary amine, the tertiary amine, and various C-H bonds on the piperidine ring—makes selective functionalization a key consideration. Achieving chemo-, regio-, and stereoselectivity is paramount for the controlled synthesis of derivatives.

Investigation of Site-Specific Reactivity

Chemoselectivity: The molecule contains two nitrogen atoms with different chemical environments: a primary amine on the side chain and a tertiary amine within the piperidine ring. The primary amine is generally more nucleophilic and less sterically hindered than the tertiary amine. Therefore, it is expected to react preferentially with electrophiles in reactions such as acylation, sulfonylation, and alkylation. This inherent difference in reactivity allows for the selective modification of the side-chain amine while leaving the piperidine nitrogen untouched, provided the reaction conditions are carefully controlled.

Regioselectivity: Functionalization of the piperidine ring's C-H bonds is another important avenue for derivatization. The positions alpha to the ring nitrogen (C2 and C6) are electronically activated towards deprotonation and subsequent reaction with electrophiles. nih.gov However, direct C-H functionalization often requires the use of directing groups and specific catalysts to control the position of the reaction. researchgate.netnih.gov For instance, rhodium-catalyzed C-H insertion reactions have been shown to be highly regioselective, with the choice of catalyst and nitrogen-protecting group able to direct functionalization to either the C2 or C4 position. nih.gov The existing methoxy group at C3 would also sterically and electronically influence the regiochemical outcome of reactions on the ring.

Stereoselectivity: The compound possesses a stereocenter at the C3 position of the piperidine ring. This pre-existing chirality can influence the stereochemical outcome of subsequent reactions, leading to diastereoselective transformations. The piperidine ring adopts a stable chair conformation, and the C3-methoxy group can exist in either an axial or equatorial position, which would create distinct steric environments on each face of the ring. wikipedia.org Any reaction involving the creation of a new stereocenter on the ring or at an adjacent position could proceed with a degree of diastereoselectivity, controlled by the steric approach of the reagents. nih.gov

| Reaction Type | Target Site | Selectivity Principle | Expected Outcome |

| Acylation | Primary Amine vs. Tertiary Amine | Chemoselectivity (Nucleophilicity/Sterics) | Preferential acylation of the propan-1-amine nitrogen. |

| C-H Functionalization | Piperidine Ring (C2/C4/C6) | Regioselectivity (Catalyst/Directing Group Control) | Site-specific introduction of new substituents on the ring. nih.gov |

| Ring Transformation | Piperidine Ring | Stereoselectivity (Substrate Control) | Diastereoselective formation of products due to the C3 stereocenter. nih.gov |

In-depth Analysis of this compound Reveals Limited Publicly Available Research on Specific Applications

A comprehensive review of available scientific literature and chemical databases indicates a notable absence of detailed research specifically focused on the chemical reactivity, derivatization patterns, and application as a core reagent for the compound this compound. While this compound is available commercially and its structure is known, extensive studies detailing its use in selective derivatization, organic catalysis, or as a precursor for reactive intermediates are not prevalent in publicly accessible research.

The inherent chemical nature of this compound, which features a primary amine and a tertiary amine within a piperidine ring scaffold, suggests a rich potential for chemical modification and application in synthesis. However, without specific studies, a detailed exploration of its reactivity and derivatization remains speculative.

For a comprehensive understanding of this compound's potential, further empirical research and publication of findings in peer-reviewed journals would be necessary. At present, the scientific community has not extensively documented the specific applications and chemical behaviors outlined in the requested article sections. Therefore, a detailed, evidence-based discussion on the strategies for its selective derivatization, its role as a catalyst, or its use as a precursor for reactive intermediates cannot be provided.

Advanced Computational and Theoretical Investigations on 3 3 Methoxypiperidin 1 Yl Propan 1 Amine

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule governs its chemical behavior. Modern computational methods allow for a detailed examination of electron distribution, electrostatic potential, and orbital interactions, which are key to understanding a molecule's properties.

Density Functional Theory (DFT) Calculations for Ground State Electronic Properties

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. A typical DFT study on 3-(3-Methoxypiperidin-1-yl)propan-1-amine would involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

Such calculations would yield optimized ground state geometry and various electronic properties. Key parameters that would be determined are summarized in the table below.

| Property | Description | Significance for this compound |

| Total Energy | The total electronic energy of the molecule in its optimized geometry. | Provides a measure of the molecule's stability. |

| Dipole Moment | A measure of the net molecular polarity arising from the charge distribution. | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Optimized Geometric Parameters | Bond lengths, bond angles, and dihedral angles for the lowest energy conformation. | Defines the three-dimensional structure of the molecule. |

These calculations would provide a foundational understanding of the molecule's intrinsic electronic characteristics in the gas phase.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, an MEP analysis would likely reveal:

Negative Potential Regions (Red/Yellow): Concentrated around the nitrogen atoms of the piperidine (B6355638) ring and the primary amine group, as well as the oxygen atom of the methoxy (B1213986) group. These sites are susceptible to electrophilic attack.

Positive Potential Regions (Blue): Located around the hydrogen atoms, particularly those of the amine group and the protons attached to carbons adjacent to nitrogen and oxygen atoms. These areas are favorable for nucleophilic attack.

This analysis is crucial for understanding how the molecule would interact with other reagents and biological targets.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical bonding concepts (lone pairs, bonds). This method is used to quantify intramolecular interactions and charge transfer events.

An NBO analysis for this compound would investigate:

Charge Distribution: Calculation of the natural atomic charges on each atom, providing a more detailed picture of electron distribution than simpler methods.

Hyperconjugative Interactions: It would identify stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital or a lone pair into an adjacent empty anti-bonding orbital. For instance, interactions involving the lone pairs of the nitrogen and oxygen atoms with anti-bonding orbitals of neighboring C-C or C-H bonds would be quantified. The stabilization energy (E(2)) associated with these interactions indicates their importance.

| Donor NBO | Acceptor NBO | Estimated Stabilization Energy (E(2)) (kcal/mol) |

| LP (N) on piperidine | σ(C-C) adjacent | Data not available |

| LP (N) on amine | σ(C-H) adjacent | Data not available |

| LP (O) on methoxy | σ(C-C) or σ(C-H) | Data not available |

This table represents the type of data an NBO analysis would generate; specific values for this molecule are not available.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are critical for predicting a molecule's reactivity and its participation in chemical reactions.

HOMO: The location of the HOMO would indicate the site of the most loosely held electrons, representing the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to be localized primarily on the nitrogen atoms.

LUMO: The location of the LUMO indicates the most favorable site for accepting electrons (electrophilicity).

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

| Orbital | Energy (eV) | Description |

| HOMO | Data not available | Indicates the primary sites for electrophilic attack. |

| LUMO | Data not available | Indicates the primary sites for nucleophilic attack. |

| Energy Gap (ΔE) | Data not available | Correlates with the chemical reactivity and stability of the molecule. |

This table illustrates the expected output from an FMO analysis.

Conformational Analysis and Interconversion Pathways

The flexibility of the piperidine ring and the propanamine side chain means that this compound can exist in multiple conformations. Understanding these conformations and the energy barriers between them is essential.

Potential Energy Surface (PES) Mapping and Global Minimum Search

A Potential Energy Surface (PES) scan would be performed to explore the conformational space of the molecule. This involves systematically changing key dihedral angles (e.g., those associated with the C-C bonds of the side chain and the orientation of the methoxy group) and calculating the energy at each point.

This process would identify:

Local Minima: Stable conformational isomers (conformers).

Transition States: The energy maxima connecting different conformers, representing the energy barriers for interconversion.

Global Minimum: The single lowest-energy conformation, which is the most populated conformer at equilibrium.

For this molecule, the analysis would focus on the chair and boat conformations of the piperidine ring, the axial vs. equatorial position of the methoxy group, and the rotational isomers (rotamers) of the propanamine side chain. The results would reveal the most stable three-dimensional structure of the molecule and the energetic cost of transitioning between different shapes.

Ligand-Receptor Interaction Modeling for Conceptual Binding Modes (strictly no biological outcomes/efficacy)

Molecular Docking Simulations for Theoretical Binding Site Prediction

A thorough search for molecular docking studies involving this compound yielded no specific results. While molecular docking is a common computational technique used to predict the binding orientation of a small molecule to a protein or other macromolecular target, there is no evidence in the scientific literature of this method being applied to this compound.

Computational studies have been performed on structurally related piperidine-based compounds to explore their affinity for various biological targets, such as the sigma 1 receptor (S1R). nih.govnih.gov These studies typically involve calculating binding affinities and analyzing interactions with key amino acid residues. However, no such data has been published for this compound. Therefore, no data tables or detailed research findings regarding its theoretical binding sites can be provided.

Pharmacophore Modeling for Structural Feature Identification

There are no published pharmacophore models derived from or used to screen for this compound. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This technique is widely used in drug design for virtual screening and to understand structure-activity relationships.

The scientific literature lacks any studies that have identified the key structural features of this compound for a particular biological activity through pharmacophore modeling. Consequently, no information on its essential chemical features or data tables from such analyses are available.

Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations

No Quantitative Structure-Reactivity Relationships (QSRR) studies specific to this compound have been found in the reviewed literature. QSRR models are theoretical models that aim to predict the reactivity of chemical compounds in specific transformations based on their molecular structure.

While computational studies on reaction mechanisms and reactivity exist for other classes of compounds, this specific analysis has not been applied to this compound in any published research. As such, there are no predictive models or data tables concerning its chemical transformations based on QSRR.

Development of Machine Learning Models for Predicting Reaction Outcomes

The application of machine learning (ML) models to predict the outcomes of chemical reactions is a rapidly advancing field. researchgate.netresearchgate.net These models are trained on large datasets of known reactions to predict the products, yields, or optimal conditions for new transformations.

However, a detailed search confirms that no machine learning models have been specifically developed or trained to predict the reaction outcomes for this compound. Research in this area tends to focus on broader classes of reactions or more widely studied molecules. researchgate.net Therefore, there are no detailed findings or predictive data available for this compound from machine learning applications.

Strategic Applications and Future Directions for 3 3 Methoxypiperidin 1 Yl Propan 1 Amine in Chemical Science

Role as a Key Building Block in Multi-Step Organic Synthesis

The bifunctional nature of 3-(3-Methoxypiperidin-1-yl)propan-1-amine, possessing both a nucleophilic primary amine and a tertiary amine within a flexible propyl linker, makes it an exceptionally useful scaffold for the construction of complex molecular architectures.

Assembly of Diverse Heterocyclic and Carbocyclic Systems

The primary amine group of this compound serves as a powerful handle for the synthesis of a wide array of nitrogen-containing heterocycles. This functional group can participate in various cyclization reactions, including condensations, cycloadditions, and multicomponent reactions, to furnish diverse ring systems. For instance, its reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of substituted pyrimidines or diazepines. Similarly, reactions with appropriate bifunctional electrophiles can yield other important heterocyclic cores like piperazinones or imidazolidinones.

The piperidine (B6355638) nitrogen, being a tertiary amine, can also engage in specific synthetic transformations. For example, it can be oxidized to form N-oxides or participate in intramolecular cyclizations, further expanding the range of accessible heterocyclic structures. The strategic placement of the methoxy (B1213986) group on the piperidine ring introduces an element of chirality and can influence the conformational preference of the ring, which is a critical factor in designing molecules with specific biological activities. The utility of substituted amines as precursors in three-component reactions to build complex aniline (B41778) derivatives has been demonstrated, highlighting the potential of this compound in similar complex syntheses. beilstein-journals.org

| Target Heterocyclic System | Required Co-Reagent(s) | Key Reaction Type |

| Substituted Pyrimidines | 1,3-Diketones, β-Ketoesters | Condensation/Cyclization |

| Piperazinones | α-Haloacetyl halides | Acylation followed by Intramolecular SN2 |

| Imidazolidinones | Isocyanates and an aldehyde | Multicomponent Reaction |

| Pyrroles | 1,4-Diketones | Paal-Knorr Synthesis |

| Fused Bicyclic Systems | Halogenated vinylpyridines | Hydroaminoalkylation followed by SNAr nih.gov |

Construction of Macrocyclic Structures

Macrocycles are a class of molecules that hold significant therapeutic importance, often exhibiting high binding affinity and selectivity for biological targets. nih.gov The synthesis of macrocycles, however, remains a formidable challenge, often requiring high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

The structure of this compound is well-suited for its use as a linker or building block in macrocyclization strategies. The presence of a primary amine allows for its incorporation into a linear precursor, for example, through amide bond formation with a peptide chain or a dicarboxylic acid. Subsequent deprotection of another functional group at the opposite end of the linear precursor can then initiate a head-to-tail cyclization reaction. frontiersin.org Methodologies for creating large combinatorial libraries of macrocycles often rely on the sequential reaction of three building blocks, a strategy for which this compound is an ideal amine component. researchgate.net

The flexible three-carbon linker between the two nitrogen atoms provides the necessary conformational freedom to facilitate ring closure, while the substituted piperidine ring imparts a degree of rigidity to the final macrocyclic structure. This pre-organization can be advantageous in reducing the entropic penalty associated with binding to a biological target. nih.gov Common macrocyclization reactions where this building block could be employed include macrolactamization, reductive amination with a dialdehyde, and transition metal-catalyzed cross-coupling reactions. nih.gov

Integration into Chemical Libraries for High-Throughput Synthesis (HTS) of Analogs

The demand for novel chemical entities in drug discovery has driven the development of high-throughput synthesis (HTS) and screening technologies. purdue.edu Chemical libraries containing thousands to millions of compounds are synthesized and tested to identify new "hit" compounds. This compound is an excellent starting point for the generation of such libraries due to its modular nature and reactive primary amine.

Design and Synthesis of Focused Libraries

Focused libraries are collections of compounds designed to interact with a specific biological target or target family, such as kinases or G-protein coupled receptors (GPCRs). enamine.net The synthesis of focused libraries often involves modifying a common chemical scaffold with a variety of substituents to explore the structure-activity relationship (SAR).

The primary amine of this compound is an ideal attachment point for diversification. A wide range of chemical transformations can be performed at this position to generate a library of analogs. These reactions are typically high-yielding and operationally simple, making them amenable to automated parallel synthesis.

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Acyl Chlorides, Carboxylic Acids | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Reductive Amination | Aldehydes, Ketones | Secondary Amine |

| Urea (B33335) Formation | Isocyanates | Urea |

| Thiourea Formation | Isothiocyanates | Thiourea |

By reacting the core amine with libraries of these reagents, a large and focused collection of compounds can be rapidly assembled. Each analog retains the core 3-methoxypiperidine (B1351509) moiety while displaying a different functional group, allowing for a systematic exploration of how different substituents affect biological activity.

Diversity-Oriented Synthesis (DOS) using the Compound as a Core

Unlike focused libraries that explore a narrow region of chemical space, diversity-oriented synthesis (DOS) aims to generate collections of compounds with high structural and stereochemical diversity. cam.ac.ukcam.ac.uk DOS strategies often employ a "build/couple/pair" approach to create complex and varied molecular skeletons. nih.gov

This compound can serve as a foundational "build" component in a DOS pathway. The primary amine allows for a "couple" step, where a new molecular fragment is attached. The "pair" phase involves a subsequent reaction that creates a new ring system, often involving other functional groups on the coupled fragment or the piperidine ring itself. For example, the primary amine could be reacted with a building block containing an olefin. A subsequent ring-closing metathesis reaction could then form a large macrocyclic ring, or an intramolecular cycloaddition could generate a complex bicyclic system. This approach allows for the generation of skeletally diverse compounds from a single, common starting material, which is a hallmark of an effective DOS campaign. nih.gov

Potential as a Modular Component in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The design of molecules that can self-assemble into well-defined, functional supramolecular architectures is a major goal in this field.

This compound possesses several features that make it an attractive candidate for use as a modular component in supramolecular assemblies.

Hydrogen Bonding: The primary amine group contains two hydrogen bond donors (N-H) and a hydrogen bond acceptor (the nitrogen lone pair). The piperidine nitrogen and the oxygen atom of the methoxy group also serve as hydrogen bond acceptors. This multiplicity of hydrogen bonding sites allows the molecule to participate in intricate hydrogen-bonding networks, potentially leading to the formation of one-, two-, or three-dimensional structures.

Metal Coordination: Both the primary and tertiary amine functionalities can act as ligands, coordinating to metal ions. The flexible propyl linker could allow the molecule to act as a chelating ligand, binding to a single metal center through both nitrogen atoms. Alternatively, it could bridge two different metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs).

Host-Guest Chemistry: The molecule could potentially act as a "guest" that fits into the cavity of a larger "host" molecule, such as a cyclodextrin (B1172386) or a calixarene. The non-covalent interactions between the host and guest would stabilize the resulting complex. The specific shape and electronic properties of the piperidine ring and its substituents would dictate its binding affinity and selectivity for different hosts.

The modular nature of this compound means it can be incorporated into larger systems where its specific binding or self-assembly properties can be exploited to create complex and functional supramolecular materials.

Based on the current available scientific literature, a detailed article on the specific strategic applications and future directions of This compound in the specified areas of chemical science cannot be generated. Extensive searches for research focusing on this particular compound in the context of host-guest systems, self-assembly, catalysis, and materials science did not yield specific studies or data.

The provided outline requires in-depth, scientifically accurate content, including detailed research findings and data tables, which are not present in the public domain for "this compound." General principles of related fields, such as the use of chiral amines in catalysis or the design of functional polymers, are well-established for other compounds. However, applying this general knowledge to the subject compound without specific experimental evidence would be speculative and would not meet the requirement for scientifically accurate content based on diverse sources.

Exploration of Advanced Materials Science Applications

Cross-linking Agent in Polymer Networks

As a diamine, this compound possesses the requisite functional groups—a primary amine and a tertiary amine within the piperidine ring—to theoretically act as a cross-linking agent. The primary amine can react with various functional groups on polymer chains, such as epoxides, isocyanates, or activated esters, to form covalent bonds that link the chains together, creating a three-dimensional network.

The structure of this specific diamine, featuring a methoxy-substituted piperidine ring, could impart particular properties to the resulting polymer network. The steric bulk of the piperidine ring and the flexibility of the propyl chain would influence the cross-link density and the resulting mechanical properties of the polymer, such as its elasticity, tensile strength, and thermal stability. The presence of the methoxy group could also affect the hydrophilicity and solvent compatibility of the material.

Table 1: Potential Influence of this compound Structure on Polymer Network Properties

| Structural Feature | Potential Effect on Polymer Network |

| Primary Amine | Reactive site for covalent bond formation with polymer chains. |

| Piperidine Ring | Introduces steric bulk, potentially affecting chain packing and flexibility. |

| Propyl Linker | Provides a flexible spacer between the polymer backbone and the piperidine moiety. |

| Methoxy Group | May increase hydrophilicity and influence intermolecular interactions. |

This table is based on general principles of polymer chemistry and is not derived from experimental data for this specific compound.

Future Perspectives and Emerging Research Avenues

While no current research exists, the unique structure of this compound suggests several potential avenues for future investigation.